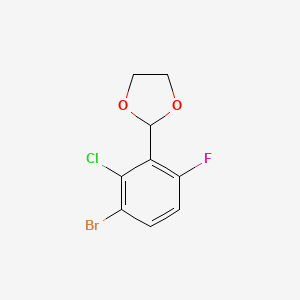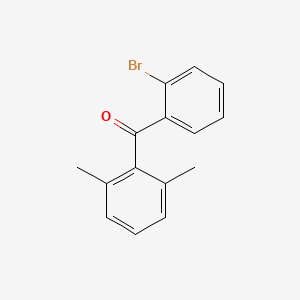
2-(4-Hexylphenyl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hexylphenyl)ethanethiol, also known as 2-HPE, is an organosulfur compound with a wide range of applications in the field of chemistry. It is a colorless liquid with a pungent odor and is used as a precursor in the synthesis of various compounds. It is also used as a flavoring agent, a preservative, and a reagent in the manufacture of pharmaceuticals, agrochemicals, and other products. 2-HPE has been studied extensively for its biological and biochemical properties and has been found to have a range of effects on various biochemical and physiological processes.
Mechanism of Action
2-(4-Hexylphenyl)ethanethiol is believed to act on the body by binding to certain receptors in the body, such as the PPAR-γ, LXR-α, and FXR-α receptors. It is thought that this binding leads to the activation of certain signaling pathways, which in turn leads to the activation of certain genes and the regulation of certain biochemical and physiological processes.
Biochemical and Physiological Effects
This compound has been found to have a range of effects on various biochemical and physiological processes. It has been found to have an effect on the metabolism of fats and carbohydrates, and has been linked to the regulation of cholesterol levels in the body. In addition, this compound has been found to have an effect on the expression of certain genes and has been shown to have an effect on the immune system. It has also been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties.
Advantages and Limitations for Lab Experiments
2-(4-Hexylphenyl)ethanethiol is a relatively safe compound to use in laboratory experiments, as it is not highly toxic or flammable. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, the compound is volatile and can easily evaporate, so it must be stored in a tightly sealed container. In addition, this compound should be handled with care, as it can cause skin and eye irritation if it comes into contact with the skin or eyes.
Future Directions
The potential applications of 2-(4-Hexylphenyl)ethanethiol are numerous and there are many areas of research that can be explored in the future. These include further research into the biological and biochemical effects of this compound, as well as its potential use in drug development, food preservation, and as a flavoring agent. In addition, further research into the synthesis of this compound and its derivatives could lead to new and improved methods of production. Finally, research into the mechanism of action of this compound could lead to a better understanding of its effects on biochemical and physiological processes.
Synthesis Methods
2-(4-Hexylphenyl)ethanethiol can be synthesized by the reaction of 4-hexylphenol with thiourea in the presence of a base, such as sodium hydroxide, in an aqueous solution. The reaction is typically carried out at room temperature and the product is isolated by distillation.
Scientific Research Applications
2-(4-Hexylphenyl)ethanethiol has been studied extensively for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been found to have an effect on the metabolism of fats and carbohydrates, and has been linked to the regulation of cholesterol levels in the body. In addition, this compound has been found to have an effect on the expression of certain genes and has been shown to have an effect on the immune system.
properties
IUPAC Name |
2-(4-hexylphenyl)ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22S/c1-2-3-4-5-6-13-7-9-14(10-8-13)11-12-15/h7-10,15H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFXCDMWOWLPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)CCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.39 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














